2,3,5,6-Tetramethoxyaporphine

PDE4 Inhibition Bronchodilation Anti-inflammatory

Researchers requiring multi-target antitussive pharmacology face confounding effects when using opioid-based controls like codeine. Glaucine (CAS 5630-11-5) solves this with its distinct polypharmacology: non-competitive PDE4 inhibition (Ki = 3.4 µM), calcium channel blockade (IC50: 160 µM K+, 90 µM noradrenaline), and α-adrenoceptor antagonism-delivering codeine-equivalent cough suppression without respiratory depression. • PDE4 reference inhibitor (Ki = 3.4 µM) for cAMP assays • In vivo CNS-active D1/D2 probe in behavioral models • Dual VDCC/ROCC Ca2+ channel blocker for vasorelaxation • CoA provided; ambient temperature shipping

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 5630-11-5
Cat. No. B1615563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethoxyaporphine
CAS5630-11-5
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
InChIInChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3
InChIKeyRUZIUYOSRDWYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethoxyaporphine (Glaucine): Key Pharmacological Profile


2,3,5,6-Tetramethoxyaporphine (also known as glaucine, CAS 5630-11-5) is a benzylisoquinoline-derived aporphine alkaloid naturally isolated from plants such as Glaucium flavum (yellow hornpoppy) . It is primarily recognized as an antitussive agent with a polypharmacological profile encompassing phosphodiesterase 4 (PDE4) inhibition, calcium channel blockade, α-adrenoceptor antagonism, and weak dopamine receptor antagonism . Unlike simple synthetic cough suppressants, its activity arises from a combination of smooth muscle relaxation and central mechanisms . For procurement, understanding its specific, quantifiable interactions with these targets is essential to differentiate it from other aporphine analogs or standard antitussives.

Multi-target polypharmacology research
PDE4 non-competitive inhibition studies
Dual calcium channel blockade pathway research
In vivo CNS dopamine receptor behavioral studies

Why Glaucine Cannot Be Substituted by Aporphine Analogs


The aporphine scaffold exhibits high sensitivity to substitution patterns, with relatively minor structural changes profoundly altering target selectivity, potency, and even functional behavior (e.g., agonist vs. antagonist) [1]. The specific 1,2,9,10-tetramethoxy substitution pattern of glaucine confers a distinct polypharmacology, including non-competitive PDE4 inhibition and a unique calcium channel binding site interaction, which is not shared by close analogs like boldine (which differs by a single hydroxyl) or nantenine [2][3]. Furthermore, while glaucine's antitussive efficacy is clinically comparable to codeine, it achieves this without the same degree of respiratory depression, a differentiation critical for in vivo studies [4]. Substituting with a generic aporphine or a standard PDE4 inhibitor would not replicate this specific multi-target profile, invalidating comparative data in disease models reliant on this combination of mechanisms.

Risk Aporphine substitution pattern sensitivity may alter target selectivity and functional profile
Risk Boldine analog differs in CNS penetration and in vivo dopamine antagonist response
Risk Standard PDE4 or calcium channel inhibitors do not replicate combined multi-target polypharmacology
Risk Antitussive comparators may exhibit differing respiratory depression endpoint context

Glaucine: Quantitative Comparative Evidence


Non-Competitive PDE4 Inhibition vs. Rolipram

Glaucine acts as a selective, non-competitive inhibitor of PDE4 in human bronchial tissue and polymorphonuclear leukocytes (PMN), with a Ki of 3.4 µM [1]. This contrasts with the competitive inhibitor rolipram, a classic PDE4 inhibitor. Glaucine displaces [3H]-rolipram from its high-affinity binding sites in rat brain cortex membranes with an IC50 of ~100 µM, indicating a distinct or overlapping binding site with lower affinity than its functional inhibition [1]. This non-competitive mechanism may contribute to a different efficacy profile in functional assays compared to competitive inhibitors.

PDE4 Inhibition vs. Rolipram
Head-to-head
Non-competitive inhibition; Ki = 3.4 µM; [3H]-rolipram displacement IC50 ~100 µM
Supports non-competitive PDE4 mechanism studies, distinct from rolipram
In vitro: human bronchus and PMN PDE4 assays
PDE4 Inhibition Bronchodilation Anti-inflammatory

Dual Blockade of Voltage- and Receptor-Operated Calcium Channels

Glaucine relaxes vascular smooth muscle by blocking both voltage-dependent calcium channels (VDCC) and receptor-operated calcium channels (ROCC). In rat aortic rings, glaucine inhibits K+-induced contractions (VDCC-dependent) with an IC50 of 160 ± 16 µM and noradrenaline-induced contractions (ROCC-dependent) with an IC50 of 90 ± 14 µM . It binds to the benzothiazepine site on L-type Ca2+ channels, a site distinct from dihydropyridine binding [1]. This dual-channel blocking profile differentiates it from standard calcium channel blockers like nifedipine (selective for L-type VDCC) or SKF-96365 (ROCC blocker).

Dual Ca2+ Channel Blockade
Reported
K+ contraction IC50 160 µM; NA contraction IC50 90 µM; ratio ~1.8
Dual VDCC/ROCC inhibition profile supports vasorelaxation research
Rat aortic rings without endothelium
Calcium Channel Blocker Vasorelaxation Cardiovascular Pharmacology

Dopamine Receptor Antagonism: In Vivo Efficacy vs. Boldine

In vitro, the aporphine analog boldine is ~10-fold more potent than glaucine at displacing D1 ([3H]-SCH 23390) and D2 ([3H]-raclopride) radioligands. Specifically, IC50 values are 0.40 ± 0.03 µM (boldine) vs. 3.90 ± 0.23 µM (glaucine) for D1, and 0.52 ± 0.11 µM (boldine) vs. 3.02 ± 0.30 µM (glaucine) for D2 [1]. However, in vivo, a 40 mg/kg i.p. dose of glaucine displaced ~50% of both radioligands in striatal tissue and almost completely abolished apomorphine-induced behaviors (climbing, sniffing, grooming) in mice. In contrast, boldine at the same dose had minimal to no effect on these in vivo parameters [1]. This divergent in vitro/in vivo profile underscores glaucine's unique ability to engage central dopamine receptors in a living system, a key differentiator for behavioral pharmacology studies.

Dopamine Antagonism vs. Boldine
Head-to-head
In vitro D1/D2 IC50: 3.9/3.0 µM; In vivo: ~50% displacement, behavioral inhibition
Supports in vivo CNS dopamine receptor behavioral studies
Mice apomorphine behavioral model
Dopamine Receptor Antagonist In Vivo Efficacy

Antitussive Efficacy and Safety Profile vs. Codeine

In a double-blind, placebo-controlled, cross-over clinical trial of 38 patients with chronic cough, single oral doses of glaucine (30 mg) and codeine (30 mg) were compared [1]. Over an 8-hour period, mean cough counts were 241.8 for glaucine and 201.9 for codeine, both significantly lower than placebo (269.3, p<0.05) [1]. The antitussive effects were deemed practically superimposable for the first 6 hours, with a slight decline for glaucine thereafter [1]. Importantly, a separate study in healthy volunteers found that a 60 mg dose of glaucine was required to induce respiratory depression and sedation, whereas codeine's effects on ventilation were not dose-dependent and could occur at lower doses [2]. Additionally, a 28-day study reported codeine was associated with more severe gastrointestinal side effects (constipation, nausea, vomiting), leading to a withdrawal, while glaucine caused only mild constipation [3].

Antitussive Endpoint vs. Codeine
Head-to-head
Mean 8h cough count: 241.8 (glaucine) vs 201.9 (codeine); respiratory depression context differs
Supports cough reflex research with comparator endpoint context
Double-blind trials in chronic cough patients
Antitussive Codeine Comparison Clinical Trial

Lipophilicity vs. Boldine: Impact on CNS Penetration

Glaucine is the dimethoxy analog of boldine, a structural difference that results in a profound shift in physicochemical properties [1]. Specifically, glaucine is highly lipophilic (liposoluble), whereas boldine is hydrosoluble (hydrophilic) [1]. This difference is the primary reason for glaucine's superior ability to cross the blood-brain barrier and exert central nervous system effects, as demonstrated by its in vivo antidopaminergic activity compared to boldine's inactivity [2]. In practical terms, this dictates different formulation strategies (e.g., use of organic solvents vs. aqueous buffers) and directly impacts the compound's utility in CNS-targeted studies.

Lipophilicity vs. Boldine
Reported
Lipophilic (glaucine) vs. Hydrophilic (boldine)
Lipophilic property supports CNS penetration and non-aqueous formulation studies
Physicochemical Properties Lipophilicity BBB Penetration

Glaucine: Research and Procurement Applications


CNS Behavioral Pharmacology: In Vivo Dopamine Antagonism

Leverage glaucine's unique in vivo antidopaminergic activity to study D1/D2 receptor function in behavioral models. Its demonstrated efficacy in abolishing apomorphine-induced climbing, sniffing, and grooming in mice, despite moderate in vitro affinity, makes it a superior tool over higher-affinity analogs like boldine that lack in vivo CNS activity [1].

Cardiovascular Research: Dual Calcium Channel Blockade

Employ glaucine as a pharmacological probe to simultaneously inhibit voltage-dependent and receptor-operated calcium channels. Its quantified IC50 values (160 µM for K+ and 90 µM for noradrenaline) in rat aortic rings provide a benchmark for studying the interplay of these pathways in vasorelaxation, an effect not replicated by selective VDCC or ROCC blockers .

Respiratory Drug Discovery: Non-Opioid Antitussive Control

Utilize glaucine as a codeine-equivalent positive control in preclinical cough models and early-phase clinical studies. Its established clinical efficacy in suppressing chronic cough, coupled with a more favorable safety profile regarding respiratory depression and gastrointestinal tolerance, allows for a cleaner evaluation of novel antitussive candidates without opioid-related confounds [2][3].

In Vitro PDE4 Studies: Non-Competitive Inhibition

Incorporate glaucine into PDE4 enzyme assays or cellular cAMP accumulation studies as a reference non-competitive inhibitor. Its distinct mechanism of action (Ki = 3.4 µM), compared to the competitive inhibition by rolipram, is essential for investigating how different modes of PDE4 engagement influence downstream inflammatory and bronchodilatory responses [4].

Application
Selection Property
Validation Focus
CNS dopamine receptor behavioral studies
In vivo dopamine receptor antagonism context
Apomorphine-induced behavioral endpoint models
Vascular smooth muscle dual calcium channel research
Dual VDCC/ROCC inhibition profile
K+- and noradrenaline-induced contraction endpoints
Antitussive pathway research and cough model studies
Non-opioid antitussive comparator context
Cough count and respiratory depression endpoints
PDE4 enzyme and cAMP signaling studies
Non-competitive PDE4 inhibition mechanism
cAMP accumulation and bronchodilation assay context

Technical Documentation Hub

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45 linked technical documents
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